molecular formula C15H23B B1280167 1-Bromo-4-nonylbenzene CAS No. 51554-94-0

1-Bromo-4-nonylbenzene

Cat. No.: B1280167
CAS No.: 51554-94-0
M. Wt: 283.25 g/mol
InChI Key: LVCWOFRWEVUMNY-UHFFFAOYSA-N
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Description

1-Bromo-4-nonylbenzene is a chemical compound with the molecular formula C15H23Br. It is a colorless to almost colorless liquid at room temperature. This compound is widely used in various applications such as surfactants, lubricants, and intermediates in the synthesis of other chemicals.

Preparation Methods

1-Bromo-4-nonylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring . Industrial production methods often involve the bromination of nonylbenzene using bromine or other brominating agents under controlled conditions .

Chemical Reactions Analysis

1-Bromo-4-nonylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The nonyl chain can be oxidized under specific conditions to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form nonylbenzene by removing the bromine atom.

Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. Major products formed from these reactions include nonylbenzene, nonyl alcohol, and nonyl carboxylic acid .

Scientific Research Applications

1-Bromo-4-nonylbenzene is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

    Biology: It is used in the study of biological membranes and lipid interactions.

    Medicine: Research into its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: It is employed in the production of surfactants and lubricants

Mechanism of Action

The mechanism of action of 1-Bromo-4-nonylbenzene primarily involves its role as an electrophile in substitution reactions. The bromine atom, being a good leaving group, facilitates the formation of a positively charged intermediate, which can then react with nucleophiles. This mechanism is crucial in its applications in organic synthesis .

Comparison with Similar Compounds

1-Bromo-4-nonylbenzene can be compared with other similar compounds such as:

    1-Bromo-4-nitrobenzene: Similar in structure but contains a nitro group, making it more reactive in certain conditions.

    4-Bromononane: Lacks the aromatic ring, making it less versatile in electrophilic aromatic substitution reactions.

    4-Nonylphenol: Contains a hydroxyl group instead of a bromine atom, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of a long nonyl chain and a bromine atom attached to an aromatic ring, providing a balance of hydrophobic and reactive properties.

Properties

IUPAC Name

1-bromo-4-nonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23Br/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14/h10-13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCWOFRWEVUMNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30504086
Record name 1-Bromo-4-nonylbenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51554-94-0
Record name 1-Bromo-4-nonylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51554-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-nonylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-nonylbenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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